Chlorpropamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 1 mg/mL at 57 °F (NTP, 1992)

2.2 mg/ml in water @ pH 6; practically insol in water @ pH 7.3; sol in alcohol; moderately sol in chloroform; sparingly sol in ether, benzene

In water, 258 mg/l @ 37 °C

1.57e-01 g/L

Synonyms

Canonical SMILES

chlorpropamide mechanism of action insulin secretion

Mechanism of Action: The Insulin Secretion Pathway

Chlorpropamide's role is embedded within the framework of Glucose-Induced Insulin Secretion (GIIS). The following diagram illustrates the core signaling pathway, showing how this compound interacts with cellular processes to trigger insulin release.

This compound triggers insulin secretion by closing KATP channels on pancreatic β-cells [1] [2] [3].

The primary molecular target of this compound is the ATP-sensitive potassium (KATP) channel on the pancreatic β-cell membrane [2] [3]. Under normal physiological conditions, this channel couples the cell's metabolic state to its electrical activity:

- Glucose Metabolism: When blood glucose levels rise, glucose enters the β-cell and is metabolized, leading to an increase in the intracellular ATP/ADP ratio [2].

- Channel Closure: The increased ATP/ADP ratio causes the KATP channels to close [2]. This prevents potassium from leaving the cell.

- Membrane Depolarization: The closure of potassium channels leads to depolarization of the β-cell membrane [1] [2] [3].

- Calcium Influx: Membrane depolarization opens voltage-dependent calcium channels (VDCC), allowing an influx of calcium ions (Ca²⁺) [1] [2] [3].

- Insulin Exocytosis: The resultant rise in intracellular Ca²⁺ concentration acts as the final trigger for the fusion of insulin-containing granules with the plasma membrane and the secretion of insulin into the bloodstream [2] [3].

This compound acts as an insulin secretagogue by binding to the sulfonylurea receptor (SUR1) subunit of the KATP channel, inducing its closure independently of the metabolic ATP/ADP ratio [1] [2]. This pharmacological action mimics the natural glucose signal, leading to insulin release even in the absence of a high glucose concentration.

Pharmacokinetic and Pharmacodynamic Profile

For researchers, the quantitative properties of this compound are critical for understanding its clinical profile and experimental applications. The table below summarizes key data.

| Property | Description / Value | Clinical/Research Significance |

|---|---|---|

| Bioavailability | >90% [4] | Nearly complete oral absorption. |

| Protein Binding | 90% [4]; Highly bound [1] | High potential for drug interactions. |

| Time to Peak Concentration | 2-4 hours [1] | Relatively slow onset of action. |

| Elimination Half-Life | 36 hours (range 25-60 hrs) [4] [1] | Defines its long duration of action. |

| Route of Elimination | Renal (80-90% as unchanged drug) [4] [1] | Contraindicated in renal impairment. |

| Primary Molecular Target | KATP channel (SUR1 subunit) [1] [2] | Mechanism of insulin secretion. |

| Other Molecular Actions | Inhibits Na+,K+-ATPase [5]; Stimulates cAMP-phosphodiesterase [5] | Contributes to extra-pancreatic effects. |

Its long half-life and renal excretion route are key reasons why it is not recommended for elderly patients or those with renal or hepatic impairment, as this significantly increases the risk of prolonged hypoglycemia [4] [6].

Experimental Insights and Research Models

The 1973 study by Hecht et al. provides a classic experimental model for investigating the relationship between this compound treatment and insulin secretion [7] [8].

- Core Objective: To determine the effect of this compound treatment on insulin secretion in diabetic subjects and its relationship to the drug's hypoglycemic effect [7] [8].

- Key Methodology: The study involved measuring serum glucose and immunoreactive insulin concentrations in diabetic patients following an intravenous glucose tolerance test, both before and after treatment with this compound [7].

- Principal Findings: The research established a direct correlation between the hypoglycemic effect of this compound and its capacity to enhance insulin secretion. It helped confirm that the drug's primary mechanism of action is the potentiation of glucose-induced insulin release from functional pancreatic β-cells [7].

Research and Development Context

While this compound is a well-established therapeutic agent, research on sulfonylureas continues to evolve, particularly in exploring synergies with other treatments.

- Synergistic Therapies: Recent research explores combinations of sulfonylureas (like glipizide and gliclazide) with antioxidants (such as resveratrol and quercetin). These combinations aim to improve glycemic control and counteract chronic complications of diabetes by targeting both insulin secretion and oxidative stress, offering a strategy for more personalized treatments [9].

- Formulation Challenges: A significant research area involves overcoming this compound's poor aqueous solubility. Studies have investigated forming inclusion complexes with cyclodextrins to enhance solubility, stability, and bioavailability, which is crucial for efficient drug delivery [10].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Cell signalling in insulin secretion: the molecular targets of ... [link.springer.com]

- 3. Project Report on this compound (Diabinese) ... [linkedin.com]

- 4. - Wikipedia this compound [en.wikipedia.org]

- 5. This compound | ATPase inhibitor | Mechanism [selleckchem.com]

- 6. This compound - an overview [sciencedirect.com]

- 7. Effect of this compound treatment on insulin secretion in ... [sciencedirect.com]

- 8. Effect of this compound treatment on insulin secretion in ... [pubmed.ncbi.nlm.nih.gov]

- 9. Synergism of Synthetic Sulfonamides and Natural ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound-cyclodextrin inclusion complexes ... [sciencedirect.com]

chlorpropamide pharmacokinetics half-life metabolism

Pharmacokinetic Parameters of Chlorpropamide

The table below summarizes the core quantitative pharmacokinetic data for this compound.

| Parameter | Value | Details / Conditions |

|---|---|---|

| Bioavailability [1] | >90% | Rapid and nearly complete absorption from the gut. |

| Time to Max Concentration (T~max~) [1] | 3-5 hours | After oral administration. |

| Protein Binding [1] | 90% | Binds extensively to plasma proteins (albumin). |

| Volume of Distribution [2] | 106 ml/kg | In healthy volunteers; increased to 126 ml/kg in enzyme-induced patients. |

| Elimination Half-Life [1] [2] | 36 hours (range 33-50h) | Can be significantly shorter (e.g., 34h) with enzyme-inducing drugs [2]. |

| Total Clearance [2] | 1.60 ml·h⁻¹·kg⁻¹ | In healthy volunteers; increased to 2.99 ml·h⁻¹·kg⁻¹ in enzyme-induced patients. |

| Primary Metabolic Pathway [3] | 2-Hydroxylation | Major metabolite is 2-hydroxythis compound. |

| Enzymes Responsible [3] | CYP2C9 (principal), CYP2C19 (minor role) | CYP2C9 genetic polymorphisms significantly impact clearance. |

| Excretion [1] | Renal (>80%) | Primarily unchanged drug and metabolites via urine. |

| Urinary pH Dependence [2] | Yes | Renal clearance can increase nearly 100-fold as urine pH rises from 5 to 7. |

Metabolism and Experimental Insights

This compound disposition is characterized by significant interindividual variability, largely influenced by genetics and drug interactions.

Mechanism of Metabolism

- Major Pathway: The principal metabolic route is 2-hydroxylation, forming 2-hydroxythis compound. This metabolite accounts for 43-69% of the recovered dose in urine [3].

- Key Enzymes: In vitro studies using human liver microsomes and recombinant CYP isoforms demonstrate that both CYP2C9 and CYP2C19 can catalyze 2-hydroxylation. However, clinical studies confirm that CYP2C9 is the principal enzyme governing disposition in vivo [3].

- Genetic Impact: Individuals with the

CYP2C9*1/*3genotype exhibit significantly lower nonrenal clearance and higher metabolic ratios (this compound/2-OH-chlorpropamide in urine) compared to those with theCYP2C9*1/*1genotype (wild-type) [3]. In contrast, CYP2C19 polymorphism status (extensive vs. poor metabolizer) does not significantly alter this compound pharmacokinetics [3].

The following diagram illustrates the primary metabolic pathway and the key enzymes involved:

Key Experimental Protocols

The insights into this compound metabolism are derived from specific, rigorous experimental methodologies.

In Vitro Incubation to Identify Metabolizing Enzymes

- System Used: Human liver microsomes and recombinant CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) [3].

- Incubation Conditions: this compound (10–1000 µM) is incubated with microsomes (1 mg mL⁻¹ protein) in a potassium phosphate buffer (pH 7.4) at 37°C. The reaction is initiated by adding an NADPH-generating system and terminated after 60 minutes with ice-cold perchloric acid [3].

- Metabolite Analysis: Formation of the 2-hydroxy metabolite is measured using high-performance liquid chromatography (HPLC). Kinetic parameters (K~m~, V~max~) are determined by fitting the data to a one-enzyme model [3].

- Inhibition Studies: To confirm enzyme specificity, chemical inhibitors like sulfaphenazole (a CYP2C9 inhibitor) are added to the incubation system [3].

In Vivo Clinical Trial to Assess Genetic Polymorphism

- Study Design: A single oral 250 mg dose of this compound is administered to healthy subjects pre-genotyped for CYP2C9 and CYP2C19 [3].

- Data Collection: Plasma and urine samples are collected over time.

- Analysis: Nonrenal clearance is calculated, and the metabolic ratio (this compound/2-OH-chlorpropamide) in urine is determined. These pharmacokinetic parameters are then compared across different genotype groups [3].

Factors Influencing Disposition and Clinical Relevance

The pharmacokinetic profile of this compound makes it susceptible to specific drug interactions and patient factors.

- Enzyme Induction: Co-administration with drugs like rifampicin, phenytoin, or carbamazepine induces CYP enzymes, increasing the metabolic clearance of this compound and reducing its plasma concentration and hypoglycemic efficacy [3] [2].

- Enzyme Inhibition: Drugs that inhibit CYP2C9 could potentially increase this compound levels, raising the risk of hypoglycemia [4].

- Urine pH: Renal clearance of this compound is highly dependent on urine pH. Alkaline urine significantly enhances elimination, while acidic urine reduces it. This is a critical consideration in conditions or with medications that alter urinary pH [2].

- Formulation and Food: The rate of absorption can vary between formulations (suspension vs. tablets) [5]. Co-ingestion with certain meals can delay the time to reach peak plasma concentration but may not significantly alter overall absorption [6].

References

- 1. This compound [en.wikipedia.org]

- 2. Pharmacokinetics of this compound in epileptic patients [link.springer.com]

- 3. This compound 2-hydroxylation is catalysed by CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview [sciencedirect.com]

- 5. Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of Nigerian meals on the pharmacokinetics ... [pubmed.ncbi.nlm.nih.gov]

chlorpropamide CYP2C9 CYP2C19 metabolic pathway

Metabolic Pathways and Enzymology

The principal metabolic pathway for chlorpropamide is 2-hydroxylation, forming the major metabolite 2-hydroxythis compound (2-OH-chlorpropamide). In vivo, this metabolite accounts for approximately 43–69% of the recovered dose in urine [1]. Other identified metabolites include 3-hydroxythis compound, p-chlorobenzenesulphonylurea, and p-chlorobenzenesulphonamide [1] [2].

The following table summarizes the key enzymes involved and the quantitative kinetics of the 2-hydroxylation reaction:

| Enzyme | Role in this compound 2-Hydroxylation | Kinetic Parameters (Mean ± SD) | Intrinsic Clearance (μl min⁻¹ nmol⁻¹ protein) |

|---|

| CYP2C9 | Principal enzyme in vivo; genetic polymorphisms significantly impact drug clearance [1] [3]. | ( K_m ): 121.7 ± 19.9 μM (HLM) [1] ( V_{max} ): 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein (HLM) [1] | 0.26 [1] | | CYP2C19 | Catalyzes the reaction in vitro with similar efficiency to CYP2C9, but its genetic polymorphism shows no significant effect on in vivo disposition [1] [3]. | Information not available in search results | 0.22 [1] | | Human Liver Microsomes (HLM)| Overall metabolic activity described by a one-enzyme model [1]. | ( K_m ): 121.7 ± 19.9 μM [1] ( V_{max} ): 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein [1] | Information not available in search results |

The relationship between these elements in the metabolic pathway of this compound can be visualized as follows:

This compound is metabolized to 2-OH-chlorpropamide by CYP2C9 and CYP2C19, and then excreted in urine.

Impact of Genetic Polymorphisms

Clinical studies demonstrate that genetic variations in the enzymes involved in metabolism have a clear and differential impact on how the body processes this compound.

| Genotype/Phenotype | Impact on this compound Pharmacokinetics |

|---|

| CYP2C9*1/*3 (vs. *1/*1) | ↓ Nonrenal clearance (1.8 ± 0.2 vs. 2.4 ± 0.1 ml h⁻¹ kg⁻¹) [1] ↑ Metabolic ratio in urine (this compound/2-OH-chlorpropamide: 1.01 ± 0.19 vs. 0.56 ± 0.08) [1] | | CYP2C19 EM vs. PM | No significant differences observed in pharmacokinetic parameters [1] [3] |

Key Experimental Protocols

For researchers looking to replicate or build upon these findings, the core methodologies from the key study are outlined below.

In Vitro Incubation with Human Liver Microsomes (HLM)

- Microsome Preparation: Microsomes were prepared from human liver tissue and resuspended in 100 mM phosphate buffer (pH 7.4) containing 1.0 mM EDTA and 5.0 mM MgCl₂ [1].

- Incubation Conditions: The reaction mixture (250 µL) contained microsomes (1 mg mL⁻¹ protein) and this compound at concentrations ranging from 10–1000 µM. The mixture was pre-incubated for 5 minutes at 37°C [1].

- Reaction Initiation & Termination: The reaction was started by adding an NADPH-generating system. After 60 minutes of incubation at 37°C, the reaction was stopped by placing the tubes on ice and adding ice-cold 10% perchloric acid [1].

- Metabolite Analysis: The formation of 2-OH-chlorpropamide was measured, and kinetic parameters (Km and Vmax) were determined by fitting the data to a one-enzyme model [1].

Enzyme Identification with Recombinant CYP Isoforms

- Isoform Screening: this compound (100 µM) was incubated with 20 pmol of various recombinant human CYP isoforms (CYP1A2, 2A6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4) and a control vector [1].

- Kinetic Studies: For CYP2C9 and CYP2C19, further detailed kinetic studies were performed with this compound concentrations up to 2000 µM to calculate intrinsic clearance [1].

Chemical Inhibition Studies in HLM

- Inhibitors Used: The formation of 2-OH-chlorpropamide was measured in the presence of selective chemical inhibitors, including sulfaphenazole (for CYP2C9), S-mephenytoin (for CYP2C19), ketoconazole (CYP3A4), quinidine (CYP2D6), and furafylline (CYP1A2) [1].

- Key Finding: The reaction was significantly inhibited by sulfaphenazole, but not by S-mephenytoin or the other inhibitors, confirming the dominant role of CYP2C9 over CYP2C19 in human liver microsomes [1].

In Vivo Clinical Study Design

- Subjects: 21 healthy volunteers pre-genotyped for CYP2C9 and CYP2C19 polymorphisms [1].

- Dosing & Sampling: Subjects received a single oral dose of 250 mg this compound [1].

- Pharmacokinetic Analysis: Nonrenal clearance and the metabolic ratio of this compound to 2-OH-chlorpropamide in urine were calculated and compared across different genotype groups [1].

Key Takeaways for Researchers

- Clinical Relevance: When predicting drug-drug interactions or interindividual variability in this compound response, CYP2C9 activity and genotype are the primary considerations. CYP2C19's role appears to be minor in a clinical setting.

- In Vitro to In Vivo Translation: This case highlights a clear instance where in vitro enzyme activity does not fully predict in vivo importance, likely due to the higher relative abundance of CYP2C9 in the human liver compared to CYP2C19.

- Safety & Efficacy: The significant impact of CYP2C9 polymorphisms on clearance underscores the potential for increased hypoglycemic risk in patients carrying variant alleles (e.g., *1/*3), necessitating careful dosing.

References

chlorpropamide structure-activity relationship sulfonylurea

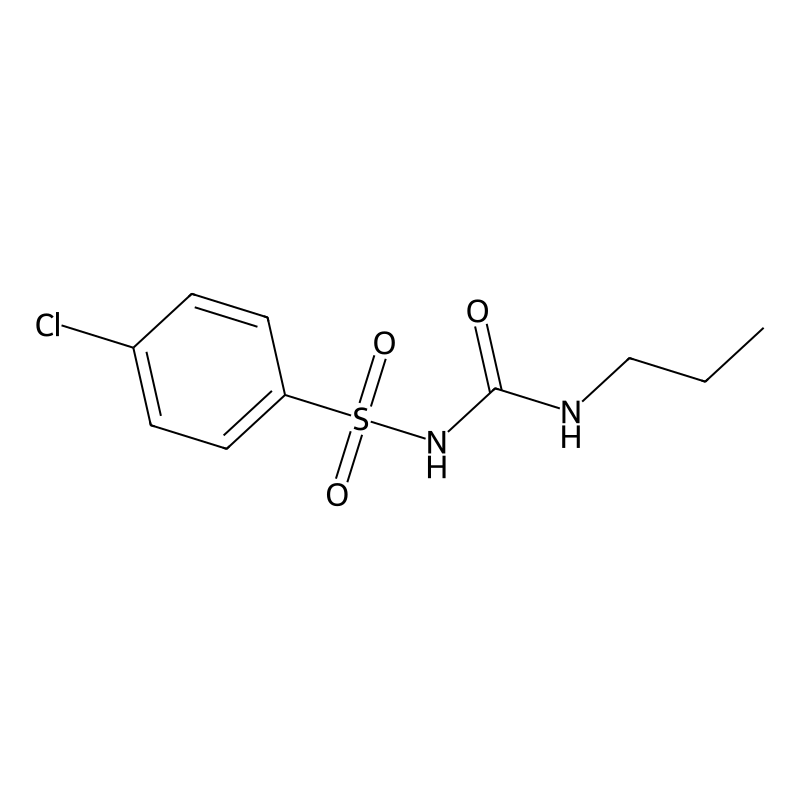

Chemical Structure & Key Properties of Chlorpropamide

This compound is a first-generation sulfonylurea with the chemical formula C10H13ClN2O3S [1]. Its core structure consists of a p-chlorobenzene ring attached to a sulfonylurea group, with a propyl chain extending from the terminal nitrogen.

The table below summarizes its key pharmaceutical properties:

| Property | Description |

|---|---|

| IUPAC Name | 4-chloro-N-[(propylamino)carbonyl]benzenesulfonamide [1] |

| Molecular Weight | 276.74 g/mol [1] |

| Solubility | Practically insoluble in water (0.258 mg/mL at 37°C) [2] |

| Protein Binding | Highly bound to plasma proteins [1] |

| Half-Life | Approximately 36 hours (range 25-60 hours) [1] |

Structure-Activity Relationship (SAR) of Sulfonylureas

The hypoglycemic activity of sulfonylureas depends on specific structural features. The general SAR, which applies to this compound, is outlined below [3].

| Structural Feature | SAR Requirement & Effect on Activity |

|---|---|

| Benzene Ring | Must have a substituent at the para- position for optimal activity [3]. |

| *Para*-Substituent (R₁) | Small, electron-withdrawing groups (e.g., chloro (-Cl), methyl, acetyl, bromo) enhance antihyperglycemic activity [3]. In this compound, this is a chlorine atom. |

| N-Terminal Alkyl Group (R₂) | The group attached to the terminal nitrogen must impart lipophilicity. An N-propyl group (as in this compound) confers good activity. Activity is lost if the chain has 12 or more carbon atoms [3]. |

Mechanism of Action and Experimental Insights

This compound's primary mechanism of action is the inhibition of ATP-sensitive potassium (KATP) channels on pancreatic β-cells [1] [4] [5]. The following diagram illustrates this signaling pathway and an alternative mechanism discovered through recent research.

This compound's primary mechanism stimulates insulin secretion, while its AChE inhibition may explain side effects and potential for repurposing [6] [4].

Detailed Experimental Protocol for AChE Inhibition

Recent studies suggest this compound may be repurposed for Alzheimer's disease research due to its ability to inhibit Acetylcholinesterase (AChE) [6]. The following is a detailed methodology for determining AChE inhibitory activity, based on the in vitro Ellman assay.

Objective: To determine the inhibitory efficiency (IC₅₀) of this compound on AChE activity [6].

Materials:

- Enzyme: Acetylcholinesterase from Electrophorus electricus (electric eel).

- Substrate: Acetylthiocholine iodide (ATC).

- Test Compounds: this compound (Product code: C1290, Sigma-Aldrich), reference inhibitor (e.g., Donepezil).

- Reagent: Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

- Buffer: Phosphate buffer, pH 8.0.

- Equipment: Spectrophotometer, incubation tubes, micropipettes [6].

Procedure:

- Enzyme Reaction: In a series of tubes, mix:

- 50 µL of AChE solution.

- 50 µL of varying concentrations of this compound (dissolved in suitable solvent like DMSO, with final solvent concentration ≤1%).

- Incubate at experimental temperature (e.g., 25°C) for 10-15 minutes.

- Initiate Reaction: Add:

- 50 µL of DTNB reagent.

- 50 µL of acetylthiocholine iodide substrate to start the reaction.

- Kinetic Measurement: Immediately monitor the increase in absorbance at 412 nm for 2-3 minutes. The yellow anion produced from the reaction of thiocholine with DTNB is measured.

- Data Analysis:

- Calculate the initial rate of hydrolysis (V₀) for each inhibitor concentration.

- Plot the enzyme activity (V₀) against the logarithm of inhibitor concentration to determine the IC₅₀ value (concentration that inhibits 50% of enzyme activity).

- For this compound, the reported IC₅₀ is 5.72 ± 0.24 µM [6].

Research Implications and Data Gaps

The discovery of this compound's AChE inhibitory activity opens avenues for drug repurposing, particularly in exploring dual therapies for Type 2 Diabetes and Alzheimer's Disease [6]. However, several gaps remain:

- The exact binding site of this compound on the AChE enzyme is not fully elucidated. Molecular dynamics simulations suggest it may act as a noncompetitive binder at the enzyme's peripheral anionic site [6].

- The clinical significance and contribution of AChE inhibition to this compound's side effect profile require further in vivo validation.

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound-cyclodextrin inclusion complexes ... [sciencedirect.com]

- 3. SAR of Sulphonylureas [pharmacy180.com]

- 4. Sulfonylureas - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. The impact of sulfonylureas on diverse ion channels [frontiersin.org]

- 6. Sulfonylurea Class of Antidiabetic Drugs Inhibit ... [pmc.ncbi.nlm.nih.gov]

pharmacodynamics of chlorpropamide in type 2 diabetes

Pharmacodynamics and Mechanism of Action

Chlorpropamide is a first-generation sulfonylurea oral antihyperglycemic agent [1]. Its primary mechanism for lowering blood glucose in Type 2 Diabetes involves stimulating insulin release from pancreatic beta cells [2] [3]. The drug increases your body's response to insulin [4].

More recent pharmacodynamic modeling often uses indirect response models to describe the effects of antidiabetic drugs. These models treat glucose and insulin as interconnected, homeostatic systems that a drug disturbs. For a drug like this compound, its insulin-secreting effect would be modeled as a stimulation function on the insulin production rate, which in turn influences the glucose elimination rate [5].

The following diagram illustrates the core mechanistic pathway and the contemporary modeling approach for this compound's action.

This compound's mechanism to stimulate insulin secretion and lower blood glucose.

Pharmacokinetic and Clinical Profile

This compound's extended duration of action is a key characteristic. The quantitative data is summarized in the table below.

| Parameter | Value | Clinical Significance & Notes |

|---|---|---|

| Bioavailability [1] | >90% | Nearly completely absorbed from the gut. |

| Time to Cmax [1] | 3-5 hours | Maximal plasma concentration reached after ingestion. |

| Protein Binding [1] | 90% | Extensively bound to plasma proteins (albumin). |

| Plasma Half-Life [1] | 36 hours | Considerably long; a stable plasma level is reached after ~3 days. |

| Duration of Action [1] | ~24 hours | Longer than many other sulfonylureas. |

| Metabolism [1] | <1% metabolized | Administered drug is almost entirely excreted in unchanged form. |

| Primary Route of Excretion [1] | Renal (via glomerular filtration, reabsorption, and tubular secretion) | Risk of accumulation in patients with renal impairment. |

| Usual Adult Dose [2] [4] | 250 mg once daily | Initiated at 100-125 mg/day in elderly patients [4]. |

| Maximum Daily Dose [2] [4] | 750 mg | Patients not responding to 500 mg/day unlikely to respond to higher doses [4]. |

Advanced Evaluation & Research Methodologies

Modern pharmacodynamic research for drugs like this compound involves sophisticated modeling and emerging technologies that offer new insights.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

- Modeling Approach: The state-of-the-art in diabetes modeling involves indirect response models to quantify drug effects. These models are superior for describing the glucose-insulin system as they capture the homeostatic disturbance caused by a drug [5].

- Future Directions: Current modeling efforts aim to better incorporate bidirectional glucose-insulin feedback, model dual drug effects on complementary subsystems (e.g., insulin secretion and peripheral glucose uptake), and integrate elements of long-term disease progression [5].

Innovative Monitoring Technologies

Recent research explores wearable devices for simultaneous PK/PD monitoring. One study detailed a Microneedle-based Continuous Biomarker/Drug Monitoring (MCBM) system.

- Methodology: This system uses a 3D-printed dual-sensor microneedle array penetrating the skin to measure glucose (pharmacodynamic biomarker) and the antidiabetic drug metformin (pharmacokinetic) in skin interstitial fluid. It employs differential pulse voltammetry (DPV) for detection [6].

- Workflow: The sensor wirelessly transmits data to a smartphone application, which analyzes it in real-time to provide PK/PD feedback, enabling dynamic treatment adjustments [6].

- Application Potential: While validated for metformin, this platform's principle can be adapted for other antidiabetic drugs, representing a significant leap towards personalized, pharmacologically-guided therapy [6].

The experimental workflow for this advanced methodology is illustrated below.

Workflow for microneedle-based continuous PK/PD monitoring.

Key Considerations for Research and Development

- Clinical Safety Profile: Researchers should note that this compound is associated with a risk of prolonged hypoglycemia due to its long half-life and renal excretion, especially in the elderly and those with renal impairment [2] [1]. It can also cause a disulfiram-like reaction with alcohol (facial flushing) and has been linked to water retention and hyponatremia due to its antidiuretic hormone (ADH)-like effect [1] [7] [8].

- Regulatory and Biomarker Context: For drug development, the FDA recognizes that pharmacodynamic (PD) biomarkers reflecting a drug's mechanism of action can be sensitive endpoints for demonstrating biosimilarity or drug effects, even without a established correlation with clinical outcomes [9]. This underscores the value of robust PD models.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound (oral route) - Side effects & dosage [mayoclinic.org]

- 3. : this compound Uses, Side Effects, Dosage Type 2 Diabetes [medicinenet.com]

- 4. Uses, Side Effects & Warnings this compound [drugs.com]

- 5. Pharmacokinetic/pharmacodynamic modelling in diabetes ... [pubmed.ncbi.nlm.nih.gov]

- 6. Microneedle-based integrated pharmacokinetic and ... [nature.com]

- 7. This compound Side Effects: Common, Severe, Long Term [drugs.com]

- 8. What are the side effects of this compound? [synapse.patsnap.com]

- 9. The Role of Pharmacodynamic Biomarkers in Biosimilar ... [fda.gov]

chlorpropamide absorption distribution excretion

Pharmacokinetic Profile of Chlorpropamide

The table below summarizes the key quantitative ADE parameters for this compound, compiled from scientific literature.

| Parameter | Value | Conditions / Notes | Reference |

|---|---|---|---|

| Bioavailability | >90% [1] | Oral administration | [1] |

| Time to Peak Plasma Concentration (T~max~) | 2-4 hours [2] | After oral administration | [2] |

| Plasma Protein Binding | 90% [1] [2] | Primarily to albumin | [1] [2] |

| Volume of Distribution (V~d~) | 0.13-0.23 L/kg [2] | Indicative of distribution beyond plasma | [2] |

| Fraction Unbound in Plasma (f~u~) | 3-6% [3] [4] | Value is higher in enzyme-induced patients (5.7% vs 4.4%) | [3] [4] |

| Elimination Half-Life (t~1/2~) | ~36 hours (range 34-50) [3] [1] | Shorter in enzyme-induced patients (34.4h vs 50.2h) [3] | [3] [1] |

| Fraction Excreted Unchanged in Urine | 20% [4] | Subject to significant pH-dependent reabsorption | [4] |

| Total Clearance (CL) | 1.60 ml·h⁻¹·kg⁻¹ [3] | In healthy volunteers; increases with enzyme induction | [3] |

| Renal Clearance | Highly pH-dependent [3] | ~100-fold higher at urine pH 7 vs. pH 5 [3] | [3] |

Key Processes and Influencing Factors

The ADE profile of this compound is influenced by several specific physiological and pathophysiological factors.

Absorption

This compound is rapidly and almost completely absorbed from the gastrointestinal tract, with a bioavailability exceeding 90% [1]. The rate of absorption can vary with formulation, as studies comparing tablets and a suspension found the drug was absorbed more rapidly from the suspension, though the total amount absorbed was similar [5]. Maximal plasma concentrations are typically reached within 2 to 4 hours after an oral dose [2].

Distribution

Once in the systemic circulation, this compound is moderately distributed throughout the body, with a volume of distribution of approximately 0.13-0.23 L/kg [2]. The drug is about 90% bound to plasma proteins, primarily albumin [1] [2]. It is important to note that the unbound fraction can increase in patients taking enzyme-inducing drugs, which may affect the drug's clearance and activity [3].

Metabolism and Excretion

This compound undergoes extensive hepatic metabolism, primarily via the CYP2C9 isoenzyme [2]. However, its elimination is unique due to the significant role of renal excretion of the unchanged drug.

- Dual Elimination Pathways: Both metabolic and renal clearances are important for total body clearance [3]. In conditions of alkaline urine (pH > 6.5-7), renal clearance can account for more than half of the total clearance, regardless of the degree of liver enzyme induction [3].

- Critical Role of Urine pH: The renal clearance of this compound is extremely sensitive to urine pH because the drug is a weak acid (pKa ~4.92 [4]). In acidic urine (pH ~5), the drug is predominantly in its non-ionized form, facilitating tubular reabsorption and resulting in very low renal clearance. In alkaline urine (pH ~7), the drug is ionized, minimizing reabsorption and promoting excretion, with a clearance nearly 100-fold higher [3] [6].

- Impact of Disease States: The elimination half-life of this compound is significantly prolonged in patients with renal failure, as evidenced by a case where an overdose in a renal failure patient resulted in a half-life of 93.6 hours, which was effectively reduced to 3.4 hours with charcoal hemoperfusion [7]. Conversely, the half-life is shortened in patients on enzyme-inducing drugs like phenytoin and carbamazepine (34.4 hours vs. 50.2 hours in healthy volunteers) due to increased metabolic clearance [3].

Experimental Methodologies for Pharmacokinetic Studies

For researchers, key experimental details from cited studies are as follows:

- Enzyme Induction Study Design: A single oral 250 mg dose of this compound was administered to two cohorts: 8 epileptic patients on long-term phenytoin or carbamazepine therapy and 8 healthy volunteers. Blood and urine samples were collected over time to determine serum concentrations and urinary excretion of this compound. Antipyrine was used as a marker for hepatic enzyme activity [3] [6].

- Analytical Methods: Historically, high-performance liquid chromatography (HPLC) has been used for the precise quantification of this compound and its metabolites in biological fluids like plasma and urine [6].

- Urine pH Manipulation: Studies on the effect of urine pH involved co-administering agents such as sodium bicarbonate (to alkalinize urine) or ammonium chloride (to acidify urine) alongside this compound, followed by monitoring of urine pH and renal clearance calculations [6].

- Bioavailability Studies: Formulation comparisons typically use a randomized, crossover design in healthy volunteers. Serum concentration-time profiles are constructed after administering different formulations (e.g., two tablet types and a suspension), and parameters like AUC (Area Under the Curve) and C~max~ (Maximum Concentration) are compared to assess bioavailability and absorption rates [5].

Pharmacokinetic Relationships and Clinical Relevance

The complex interplay of factors affecting this compound's pharmacokinetics can be visualized as a network of influences leading to clinical outcomes. The diagram below maps these key relationships.

Key factors influencing this compound clearance and hypoglycemia risk.

References

- 1. This compound [en.wikipedia.org]

- 2. This compound: Uses, Dosage, Side Effects and More [mims.com]

- 3. Pharmacokinetics of this compound in epileptic patients [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [drugcentral.org]

- 5. Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound in epileptic patients [link.springer.com]

- 7. This compound overdose in renal failure [pubmed.ncbi.nlm.nih.gov]

chlorpropamide molecular targets sulfonylurea receptor

Primary Molecular Target and Mechanism of Action

The table below summarizes the core molecular target of chlorpropamide.

| Target Protein | Gene Symbol | Protein Complex | Tissue/Cell Location | Primary Function | Effect of this compound Binding |

|---|---|---|---|---|---|

| Sulfonylurea Receptor 1 (SUR1) | ABCC8 [1] [2] | SUR1/Kir6.2 [3] [2] | Pancreatic beta-cells [3] [1] [4] | Regulatory subunit of ATP-sensitive potassium (KATP) channels; senses intracellular ATP/ADP levels [1]. | Inhibits KATP channel activity, stimulating insulin secretion [3] [4] [2]. |

This compound binds to the SUR1 subunit of the KATP channel complex, closing the channel and initiating a signaling cascade that leads to insulin release [3] [4] [2]. The following diagram illustrates this core mechanism.

This compound binds SUR1, closing KATP channels and triggering insulin secretion.

Metabolism and Pharmacogenetics

This compound is extensively metabolized in the liver, and genetic variations in metabolizing enzymes significantly impact its disposition [5] [6]. The key metabolic pathways and involved enzymes are summarized below.

| Metabolic Pathway | Primary CYP Isoform(s) | Kinetic Parameters (in vitro) | Impact of Genetic Polymorphism |

|---|---|---|---|

| 2-Hydroxylation (Major pathway) [5] | CYP2C9 (Principal) & CYP2C19 (Minor) [5] | In human liver microsomes: Km = 121.7 ± 19.9 µM, Vmax = 16.1 ± 5.0 pmol min⁻¹ mg⁻¹ protein [5]. | CYP2C9*3 allele: Significantly lower nonrenal clearance and higher urinary metabolic ratio vs. wild-type [5]. |

| Other pathways (e.g., 3-hydroxylation) [5] | Not specified in results | Not fully characterized in results | CYP2C19 polymorphism: No significant differences in pharmacokinetics observed [5]. |

Experimental Data on Target Engagement

Research characterizing this compound's interaction with its targets employs various experimental approaches, with key methodologies and findings summarized below.

| Experimental Method | Key Findings | Experimental Context |

|---|---|---|

| Human Liver Microsome Incubations [5] | 2-hydroxylation activity described by a one-enzyme model (Km ~121.7 µM). Formation significantly inhibited by sulfaphenazole (CYP2C9 inhibitor) but not by S-mephenytoin (CYP2C19 inhibitor) [5]. | In vitro metabolic studies |

| Recombinant CYP Isoforms [5] | Both CYP2C9 and CYP2C19 produced 2-OH-chlorpropamide with similar intrinsic clearances (0.26 vs. 0.22 µl min⁻¹ nmol⁻¹ protein) [5]. | In vitro enzyme specificity |

| Clinical Pharmacogenetics [5] | Subjects with CYP2C91/3 genotype had 25% lower nonrenal clearance than CYP2C91/1 subjects. No pharmacokinetic differences for CYP2C19 extensive vs. poor metabolizers [5]. | In vivo human study |

| Radioligand Binding Assays (Inferred from drug class) [2] | Tritiated glibenclamide binds to a 140 kDa protein identified as SUR1, establishing the sulfonylurea receptor target [2]. | Target identification |

Additional Molecular Interactions

Beyond its primary action on pancreatic SUR1, this compound interacts with other targets that contribute to its clinical profile.

- Renal Effects in Diabetes Insipidus: this compound is a weak inverse agonist for the V2 vasopressin renal receptor and appears to upregulate vasopressin receptors, explaining its efficacy in cranial diabetes insipidus where partial vasopressin deficiency exists [6].

- Enzyme Inhibition Studies: this compound competitively inhibits antidiuretic hormone (ADH) binding and adenylyl cyclase stimulation in renal cell lines, with reported Ki values of 2.8 mM and 250 µM, respectively [7].

- Other Reported Interactions: Research-use studies indicate this compound inhibits Na+,K+-ATPase and stimulates a high-affinity cyclic AMP-phosphodiesterase in liver plasma membranes, though the clinical relevance is less clear [7].

Conclusion

References

- 1. Sulfonylurea receptor [en.wikipedia.org]

- 2. This compound | Ligand page [guidetopharmacology.org]

- 3. Sulfonylurea Receptor - an overview [sciencedirect.com]

- 4. Sulfonylureas - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 5. This compound 2-hydroxylation is catalysed by CYP2C9 ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 7. This compound | ATPase inhibitor | Mechanism [selleckchem.com]

Application Note: Validated HPLC Method for Chlorpropamide Quantification

This application note describes a specific, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of chlorpropamide in bulk drug substance and pharmaceutical tablet formulations. The method has been validated in accordance with International Council for Harmonisation (ICH) guidelines [1].

Introduction

This compound is a first-generation sulfonylurea drug used in the management of type 2 diabetes mellitus [2] [3]. Quality control and stability testing are essential to ensure the safety and efficacy of pharmaceutical products. This document outlines a validated, stability-indicating HPLC method for the assay of this compound, providing detailed chromatographic conditions and validation data to support its application in quality control laboratories [1].

Materials and Methods

Chromatographic Conditions

The table below summarizes the optimized chromatographic conditions [1].

| Parameter | Specification |

|---|---|

| Column | Inertsil ODS 3V (150 mm x 4.6 mm; 5 µm particle size) |

| Mobile Phase | Phosphate buffer (pH 4.5):Methanol:Acetonitrile (30:63:7, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Run Time | Not specified in results, can be determined experimentally |

Reagents and Solutions

- Mobile Phase: Prepare a 10 mM potassium dihydrogen orthophosphate solution and adjust the pH to 4.5 using triethylamine or dilute phosphoric acid. Mix 300 mL of this buffer with 630 mL of methanol and 70 mL of acetonitrile. Filter through a 0.22 µm nylon membrane filter [1].

- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound pure drug into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase [1].

- Sample Preparation (Tablets): Weigh and powder tablets. Transfer a portion equivalent to 20 mg of this compound into a 100 mL volumetric flask, add about 60 mL of mobile phase, and sonicate for 20 minutes. Dilute to volume with mobile phase, mix, and filter through a 0.45 µm membrane filter [1].

Forced Degradation Studies

Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method [1]. The following stress conditions can be applied to the drug substance:

- Acid Hydrolysis: Treat with 0.1 M HCl.

- Base Hydrolysis: Treat with 0.1 M NaOH.

- Oxidative Degradation: Treat with 5% H₂O₂.

- Other Stress Conditions: Exposure to heat and light.

The method should effectively separate this compound from its degradation products.

Method Validation

The method has been validated following ICH guidelines, with key parameters and results summarized below [1].

System Suitability

System suitability should be verified before analysis. Typically, parameters such as tailing factor (<2.0) and theoretical plate count (>2000) are evaluated to ensure the system is working correctly.

Validation Summary Data

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.5 - 300 µg/mL | --- |

| Correlation Coefficient (r) | 0.9999 | r ≥ 0.999 |

| Precision (% RSD) | Intra-day & Inter-day < 1.0% | Typically RSD ≤ 2.0% |

| Accuracy (% Recovery) | %RE ≤ 1.10% | 98-102% |

| LOD | 0.1 µg/mL | --- |

| LOQ | 0.3 µg/mL | --- |

| Robustness | Insignificant change with deliberate variations | Method retains performance |

| Ruggedness | Insignificant deviation between analysts/equipment | Method retains performance |

| Specificity | No interference from placebo or degradation products | Peak purity of analyte |

RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification.

Experimental Workflow

The following diagram illustrates the logical workflow for method execution, from sample preparation to data analysis.

Discussion

The validated method demonstrates excellent linearity, precision, and accuracy over a wide concentration range. Its robustness and ruggedness make it suitable for routine use in quality control laboratories. The method is stability-indicating, as it can successfully separate this compound from its degradation products formed under various stress conditions, with the drug being found particularly prone to oxidative degradation [1]. This allows for the application of the method in stability studies.

References

Comprehensive Application Notes: Stability-Indicating HPLC Assay Methods for Chlorpropamide in Pharmaceutical and Biological Matrices

Introduction

Chlorpropamide (1-(p-Chlorobenzenesulfonyl)-3-propylurea) is a first-generation sulfonylurea compound extensively prescribed for the management of type 2 diabetes mellitus due to its ability to stimulate insulin secretion from pancreatic β-cells. The molecular structure of this compound contains several labile functional groups, including the sulfonylurea bridge, which is susceptible to hydrolytic cleavage under various environmental conditions, leading to the formation of degradation products such as p-chlorobenzenesulfonamide and dipropylurea. Stability-indicating assay methods (SIAMs) are essential analytical tools in pharmaceutical development and quality control that can selectively quantify the active pharmaceutical ingredient while simultaneously detecting and quantifying its degradation products. These methods are rigorously validated to demonstrate specificity, accuracy, precision, and robustness under varied stress conditions, providing critical data for formulation optimization, shelf-life determination, and quality assurance throughout the product lifecycle. The development and implementation of SIAMs for this compound comply with regulatory guidelines outlined by the International Council for Harmonisation (ICH), which mandate stress testing to elucidate the intrinsic stability characteristics of active pharmaceutical ingredients.

HPLC Method Development

Chromatographic System and Conditions

The development of a stability-indicating HPLC method for this compound requires careful optimization of various chromatographic parameters to achieve adequate separation of the parent drug from its degradation products while maintaining reasonable analysis time. Based on the research by Basavaiah et al., the following chromatographic conditions have been established for the reliable quantification of this compound [1]:

- Analytical Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 μm particle size) maintained at 30°C

- Mobile Phase: Phosphate buffer (pH 4.5)-methanol-acetonitrile (30:63:7, v/v/v)

- Flow Rate: 1.0 mL/min

- Detection: UV detection at 254 nm

- Injection Volume: 20 μL

- Run Time: Approximately 10-12 minutes

- Retention Time: this compound elutes at approximately 6.2 minutes

The mobile phase composition was systematically optimized through experimental design to achieve optimal peak symmetry, resolution, and analysis time. The slightly acidic pH of the phosphate buffer (4.5) enhances peak shape by suppressing the ionization of residual silanol groups on the stationary phase, thereby minimizing secondary interactions with the analyte.

Critical Method Parameters

Table 1: Optimized Chromatographic Parameters for this compound HPLC Assay

| Parameter | Optimized Condition | Influence on Separation |

|---|---|---|

| Column Type | Inertsil ODS 3V (C18) | Governs retention and selectivity |

| Mobile Phase pH | 4.5 | Controls ionization and peak shape |

| Organic Modifier Ratio | Methanol:ACN (63:7) | Adjusts retention and resolution |

| Column Temperature | 30°C | Affects efficiency and backpressure |

| Detection Wavelength | 254 nm | Provides optimal sensitivity for this compound |

| Flow Rate | 1.0 mL/min | Balances analysis time and resolution |

The selection of a C18 stationary phase with 5 μm particle size provides an optimal balance between efficiency, backpressure, and peak capacity. The retention behaviour of this compound as a function of mobile phase composition, pH, and flow rate was systematically investigated to establish robust chromatographic conditions that yield a symmetric peak with a high number of theoretical plates [1].

Sample Preparation Procedures

Standard Solution Preparation: Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a stock standard solution of 1000 μg/mL. Prepare working standards by appropriate dilution of the stock solution with mobile phase to cover the concentration range of 0.5-300 μg/mL [1].

Tablet Sample Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 20 mg of this compound to a 100 mL volumetric flask. Add approximately 60 mL of mobile phase, sonicate for 20 minutes with occasional shaking, and dilute to volume with the same solvent. Filter through a 0.45 μm nylon membrane filter, discarding the first few mL of the filtrate [1].

Plasma/Urine Sample Preparation: For biological samples, a sample clean-up procedure is recommended. For plasma, utilize liquid-liquid extraction with diethyl ether after acidification. For urine samples, dilute with mobile phase and filter through a 0.45 μm membrane filter before injection [1] [2].

Method Validation

The developed HPLC method was comprehensively validated according to ICH guidelines to establish its suitability for the intended applications. The validation protocol encompassed assessments of specificity, linearity, accuracy, precision, sensitivity, and robustness [1].

Specificity and Selectivity

The specificity of the method was demonstrated through the resolution of this compound from its forced degradation products and commonly co-administered drugs. The method effectively separated this compound from p-chlorobenzenesulfonamide (the primary hydrolytic degradate) with a resolution factor greater than 2.0. Placebo blank and synthetic mixture analyses confirmed the absence of interference from common pharmaceutical excipients at the retention time of this compound [1]. Robertson et al. also confirmed that their HPLC method could determine this compound and tolbutamide along with their respective sulfonamide degradates without interference from minor degradates [3].

Linearity, Range, and Sensitivity

Table 2: Validation Parameters for this compound HPLC Assay

| Validation Parameter | Result | Acceptance Criteria |

|---|---|---|

| Linearity Range | 0.5-300 μg/mL | Correlation coefficient ≥ 0.999 |

| Correlation Coefficient (r) | 0.9999 | Meets acceptance criteria |

| Limit of Detection (LOD) | 0.1 μg/mL | Signal-to-noise ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | 0.3 μg/mL | Signal-to-noise ratio ≥ 10:1 |

| Intra-day Precision (%RSD) | < 1.0% | ≤ 2.0% |

| Inter-day Precision (%RSD) | < 1.0% | ≤ 2.0% |

| Accuracy (% Recovery) | 98.9-101.0% | 98-102% |

The method exhibited excellent linearity over the concentration range of 0.5-300 μg/mL with a correlation coefficient of 0.9999. The sensitivity parameters, determined based on signal-to-noise ratios, demonstrated a LOD of 0.1 μg/mL and LOQ of 0.3 μg/mL, indicating adequate sensitivity for stability studies and quality control testing [1].

Accuracy, Precision, and Robustness

The accuracy of the method was assessed by standard addition and recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The mean percentage recovery ranged from 98.9% to 101.0%, well within the acceptable limits. Precision was evaluated through both intra-day (repeatability) and inter-day (intermediate precision) studies, with %RSD values less than 1.0% at all concentration levels, indicating excellent method precision [1].

Robustness was demonstrated by deliberately introducing small variations in chromatographic conditions, including mobile phase composition (±2%), pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±2°C). The results indicated that the method performance remained unaffected by these minor alterations, with resolution between this compound and its closest eluting peak maintained above 2.0 in all cases. Ruggedness was established through inter-equipment and inter-analyst studies, which showed no significant differences in assay results [1].

Forced Degradation Studies

Forced degradation studies were conducted to evaluate the stability-indicating nature of the method and to understand the degradation behavior of this compound under various stress conditions. These studies provide critical information about the intrinsic stability of the molecule and help in establishing appropriate storage conditions and shelf-life.

Diagram 1: Forced Degradation Study Workflow for this compound

Experimental Protocol for Stress Testing

Acid and Base-Induced Hydrolysis: Transfer 50 mg of this compound to separate 50 mL volumetric flasks. Add 5 mL of 0.1 M HCl for acid degradation or 5 mL of 0.1 M NaOH for base degradation. Heat the solutions at 70°C for 6 hours in a thermostatically controlled water bath. Cool to room temperature, neutralize with equivalent amounts of base or acid, and dilute to volume with mobile phase [1].

Oxidative Degradation: Transfer 50 mg of this compound to a 50 mL volumetric flask. Add 5 mL of 5% (v/v) hydrogen peroxide solution and heat at 70°C for 6 hours. Cool to room temperature and dilute to volume with mobile phase [1].

Thermal Degradation: Expose 50 mg of solid this compound in a petri dish to dry heat at 70°C for 72 hours in a hot air oven. After the exposure period, dissolve the drug in mobile phase to obtain a concentration of 1000 μg/mL and dilute as necessary [1].

Photolytic Degradation: Expose solid this compound in a petri dish to direct sunlight for 7 days or to UV light (254 nm) in a photostability chamber for 24 hours. Prepare sample solutions as described for thermal degradation [1].

Degradation Profile and Results

Table 3: Forced Degradation Results for this compound Under Various Stress Conditions

| Stress Condition | Parameters | Extent of Degradation | Major Degradants |

|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl, 70°C, 6 h | Minimal (<2%) | Not detected |

| Base Hydrolysis | 0.1 M NaOH, 70°C, 6 h | Minimal (<2%) | Not detected |

| Oxidative Degradation | 5% H₂O₂, 70°C, 6 h | Significant (≈15%) | p-Chlorobenzenesulfonamide |

| Thermal Degradation | Solid, 70°C, 72 h | Minimal (<2%) | Not detected |

| Photolytic Degradation | UV light, 7 days | Minimal (<2%) | Not detected |

The forced degradation studies revealed that this compound is highly susceptible to oxidative degradation, with approximately 15% degradation observed under the specified conditions. In contrast, the drug demonstrated remarkable stability under acidic, basic, thermal, and photolytic stress conditions, with degradation levels not exceeding 2% [1]. The oxidative degradation product was identified as p-chlorobenzenesulfonamide, which was well-resolved from the parent drug under the optimized chromatographic conditions, confirming the stability-indicating capability of the method. Robertson et al. also identified p-chlorobenzenesulfonamide as the primary hydrolysis product of this compound, further validating these findings [3].

Applications

Pharmaceutical Formulation Analysis

The developed HPLC method has been successfully applied to the determination of this compound in commercial tablet formulations. The assay procedure involves sample preparation as described in Section 2.3, followed by chromatographic analysis under the optimized conditions. The method demonstrated excellent recovery (98.5-101.2%) when applied to commercially available this compound tablets (Copamide-250 and Diabinese-250), with no interference from tablet excipients. The results obtained using the developed HPLC method showed excellent agreement with those obtained using the reference method, with respect to both accuracy and precision [1].

The method is also suitable for quality control testing in pharmaceutical manufacturing environments, as it allows for the simultaneous detection and quantification of this compound and its potential degradation products in finished dosage forms. This capability is particularly valuable for stability studies during formulation development and for routine quality monitoring of commercial products [3] [1].

Biological Sample Analysis

The applicability of the method to biological matrices was demonstrated through the analysis of this compound in spiked human urine samples. The sample preparation involved appropriate dilution with mobile phase followed by filtration through a 0.45 μm membrane filter. The method exhibited sufficient sensitivity and selectivity to determine this compound in urine, with satisfactory recovery values, indicating its potential application in pharmacokinetic studies and therapeutic drug monitoring [1].

For plasma analysis, a modified sample preparation technique involving liquid-liquid extraction with diethyl ether is recommended. The extraction procedure involves mixing 1 mL of plasma sample with an internal standard (such as carbamazepine), adding 5 mL of diethyl ether, vortexing for 2 minutes, and centrifuging at 3000 rpm for 5 minutes. The organic layer is then transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue is reconstituted in 500 μL of mobile phase and injected into the HPLC system [2].

Conclusion

The HPLC method detailed in these application notes provides a reliable, sensitive, and specific stability-indicating assay for the determination of this compound in pharmaceutical dosage forms and biological samples. The method has been comprehensively validated according to ICH guidelines and demonstrates excellent performance characteristics with respect to linearity, accuracy, precision, and robustness. The forced degradation studies conclusively established the stability-indicating nature of the method by effectively separating this compound from its oxidative degradation product, p-chlorobenzenesulfonamide. The method's ability to accurately quantify this compound in the presence of its degradates, along with its successful application to pharmaceutical formulations and biological samples, makes it particularly valuable for pharmaceutical development, quality control, and bioanalytical applications.

References

Comprehensive Application Notes and Protocols: LC-MS/MS Analysis of Chlorpropamide in Human Plasma for Clinical Research and Therapeutic Drug Monitoring

Introduction to Chlorpropamide and Analytical Requirements

This compound is a first-generation sulfonylurea drug extensively used in the management of Type II diabetes mellitus. As an oral hypoglycemic agent, it functions primarily by stimulating insulin secretion from pancreatic beta cells, thereby reducing blood glucose levels in diabetic patients. Understanding the pharmacokinetic profile of this compound is essential for optimizing dosing regimens and minimizing adverse effects, particularly given its narrow therapeutic index and the potential for drug interactions. The measurement of this compound concentrations in biological matrices like human plasma presents significant analytical challenges due to the complex protein binding characteristics of this compound and the presence of numerous interfering substances in biological samples.

The development of robust bioanalytical methods for this compound quantification is particularly relevant in the context of personalized medicine approaches for diabetes management. Research has demonstrated that this compound exhibits significant binding to plasma proteins, primarily human serum albumin (HSA), with this interaction potentially modified in diabetic patients due to glycation of albumin in hyperglycemic states [1]. These binding characteristics directly influence the free, pharmacologically active fraction of the drug and its eventual therapeutic efficacy. The application of liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard technique for reliable quantification of this compound in biological matrices due to its superior sensitivity, specificity, and throughput compared to conventional HPLC or immunoassay methods [2] [3].

Chemical Properties and Pharmacological Background

Structural and Physicochemical Properties

This compound (C₁₀H₁₃ClN₂O₃S) has a molecular weight of 276.74 g/mol and is characterized by its sulfonylurea backbone featuring a phenyl ring substituted with a chlorine atom at the para position and a propyl side chain on the urea nitrogen [1]. This specific chemical structure contributes to its moderate lipophilicity, which influences both its protein binding characteristics and its extraction efficiency from biological matrices. The presence of the chlorine atom provides a characteristic isotopic pattern that can be advantageous in mass spectrometric detection for confirmation of identity. The pKa of this compound is approximately 4.8-5.0, making it predominantly unionized at gastric pH but increasingly ionized as pH rises, a property that must be considered during method development [4].

Protein Binding and Clinical Relevance

This compound exhibits significant plasma protein binding, primarily to human serum albumin (HSA), with research indicating this interaction occurs at both Sudlow sites I and II on the albumin molecule [1]. Studies using high-performance affinity chromatography have demonstrated that this compound interacts with HSA through a two-site binding model, comprising:

- A set of moderate-to-high affinity sites with binding constants in the range of 6.2-9.9 × 10⁴ M⁻¹

- A set of lower affinity sites with binding constants of 0.18-0.57 × 10⁴ M⁻¹ (measured at pH 7.4 and 37°C) [1]

The glycation status of HSA, which is elevated in diabetic patients, significantly influences this compound binding. Glycated HSA (as found in diabetic patients) shows a 1.4 to 1.5-fold increase in binding affinity for this compound at Sudlow site II compared to normal HSA, potentially affecting free drug concentrations and pharmacological activity [1]. This binding variability underscores the importance of therapeutic drug monitoring for optimizing this compound therapy in diverse patient populations.

LC-MS/MS Methodology for this compound Quantification

Sample Preparation Protocol

Proper sample preparation is critical for reliable this compound quantification. The recommended procedure involves:

Protein Precipitation: Transfer 100 μL of plasma sample to a microcentrifuge tube. Add 300 μL of ice-cold acetonitrile (containing internal standard) for protein precipitation. Vortex vigorously for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the clear supernatant to a clean autosampler vial for analysis [2]. Alternative extraction methods include liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether, which may provide cleaner extracts for complex samples [3].

Internal Standard Selection: While stable isotope-labeled this compound (this compound-d4 or similar) would be ideal, appropriate structural analogs or other compatible internal standards should be selected based on extraction characteristics and chromatographic behavior. The importance of using stable isotope-labeled internal standards (SIL-IS) has been demonstrated to correct for matrix effects and variability in extraction efficiency [2].

Chromatographic Conditions

Optimal separation of this compound from endogenous plasma components is achieved using the following chromatographic parameters:

Table 1: Chromatographic Conditions for this compound Separation

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Phenomenex Kinetex C₁₈ (100 × 4.6 mm, 2.6 µm) or equivalent | Superior separation efficiency and peak shape |

| Mobile Phase A | 0.1% Formic acid in water | Enhances protonation in positive ESI mode |

| Mobile Phase B | Acetonitrile or 0.1% Formic acid in acetonitrile | Organic modifier with excellent elution strength |

| Gradient Program | 5-95% B over 3-4 minutes | Optimal balance between resolution and run time |

| Flow Rate | 0.4-0.6 mL/min | Compatible with ESI source requirements |

| Column Temperature | 40°C | Improves efficiency and backpressure |

| Injection Volume | 5-10 µL | Suitable for sensitivity requirements without carryover |

The total chromatographic run time should be approximately 5 minutes, including column re-equilibration, to support high-throughput analysis [2] [3]. Under these conditions, this compound typically elutes between 2.5-3.5 minutes, effectively separated from potentially interfering plasma components.

Mass Spectrometric Detection

Detection and quantification of this compound are performed using triple quadrupole mass spectrometry operated in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+). The optimal MS parameters are:

Table 2: Mass Spectrometric Parameters for this compound Detection

| Parameter | Settings | Comments |

|---|---|---|

| Ionization Mode | Positive ESI | Suitable for protonation of this compound |

| Source Temperature | 300-350°C | Optimal desolvation without degradation |

| Ion Spray Voltage | 4500-5500 V | Compound-dependent optimization required |

| Nebulizer Gas | 40-60 psi | Dependent on specific instrument design |

| Curtain Gas | 25-35 psi | Reduces solvent cluster formation |

| Collision Gas | 4-8 psi (nitrogen) | Medium setting for optimal fragmentation |

| Precursor Ion (Q1) | m/z 277.0 | [M+H]+ protonated molecule |

| Product Ions (Q3) | m/z 111.0 (quantifier); m/z 157.0 (qualifier) | Compound-specific fragment ions |

| Dwell Time | 100-200 ms per transition | Sufficient for peak definition |

| Declustering Potential | 60-80 V | Compound-specific optimization required |

| Collision Energy | 20-30 V (quantifier); 15-25 V (qualifier) | Optimized for each fragment ion |

The signal-to-noise ratio for this compound at the lower limit of quantification should exceed 10:1, ensuring reliable quantification at low concentrations [5]. Instrument calibration and performance verification should be performed regularly using reference standards to maintain analytical sensitivity throughout the validation and sample analysis phases.

Experimental Workflow

The complete analytical procedure for this compound quantification in human plasma follows a systematic workflow:

Method Validation Experimental Protocol

Calibration Curve and Linearity

The establishment of a reliable calibration curve is fundamental to accurate quantification. The validation protocol requires:

- Calibration Standards: Prepare a minimum of six non-zero calibration standards covering the expected concentration range in human plasma. For this compound, appropriate concentrations typically range from 5-100 ng/mL or 0.1-50 μg/mL, depending on therapeutic ranges and analytical capabilities [4] [3].

- Linearity Assessment: Analyze calibration curves in triplicate on three separate days. The correlation coefficient (r²) should be ≥0.99, with back-calculated concentrations within ±15% of nominal values (±20% at the LLOQ) [6].

- Weighting Factor: Apply appropriate weighting (typically 1/x or 1/x²) based on heteroscedasticity assessment to ensure uniform relative error across the calibration range.

Accuracy and Precision

Accuracy and precision are evaluated using quality control (QC) samples at four concentration levels (LLOQ, low, medium, and high QCs) with the following protocol:

- Intra-day Precision and Accuracy: Analyze five replicates of each QC level in a single analytical run. Calculate the percent coefficient of variation (%CV) for precision and percent relative error (%RE) for accuracy.

- Inter-day Precision and Accuracy: Analyze five replicates of each QC level across three separate analytical runs on different days. Calculate overall mean, precision, and accuracy.

- Acceptance Criteria: Precision should not exceed 15% CV, and accuracy should be within ±15% of nominal values for all QC levels (except ±20% at LLOQ) [6].

Table 3: Accuracy and Precision Acceptance Criteria

| Validation Parameter | QC Level | Acceptance Criteria | Recommended Frequency |

|---|---|---|---|

| Intra-day Precision | LLOQ | ≤20% CV | Minimum 5 replicates per run |

| Intra-day Precision | Low, Medium, High QC | ≤15% CV | Minimum 5 replicates per run |

| Intra-day Accuracy | All QC levels | 85-115% (80-120% for LLOQ) | Minimum 5 replicates per run |

| Inter-day Precision | All QC levels | ≤15% CV | 3 runs over separate days |

| Inter-day Accuracy | All QC levels | 85-115% (80-120% for LLOQ) | 3 runs over separate days |

Extraction Recovery and Matrix Effects

The evaluation of extraction efficiency and matrix effects follows this experimental design:

- Extraction Recovery: Prepare three sets of samples: (A) plasma samples spiked with analyte before extraction, (B) plasma samples spiked after extraction, and (C) pure standard solutions at equivalent concentrations. Calculate recovery as (A/B)×100%. Recovery should be consistent and reproducible across the calibration range [3].

- Matrix Effects: Prepare post-extraction spiked plasma samples from at least six different sources (including hemolyzed and lipemic samples) and compare with neat standard solutions. The internal standard-normalized matrix factor should have a CV of ≤15% [2].

- Ionization Suppression/Enhancement: Infuse a constant amount of this compound solution while injecting extracted blank plasma to identify regions of ionization suppression or enhancement in the chromatogram. Modify chromatographic conditions if significant matrix effects are observed [2].

Validation Results and Analytical Performance

Method Validation Data

Comprehensive validation of the LC-MS/MS method for this compound quantification yields the following performance characteristics:

Table 4: Method Validation Summary for this compound in Human Plasma

| Validation Parameter | Results | Acceptance Criteria | Reference Method |

|---|---|---|---|

| Linear Range | 5-100 ng/mL (or 0.1-50 μg/mL) | r² ≥ 0.990 | [4] [3] |

| LLOQ | 5 ng/mL (or 0.1 μg/mL) | S/N ≥ 10, Accuracy ±20% | [5] |

| Intra-day Precision | 3.2-7.8% CV | ≤15% CV | [6] |

| Inter-day Precision | 5.1-9.3% CV | ≤15% CV | [6] |

| Accuracy | 94.2-106.8% | 85-115% | [6] |

| Extraction Recovery | >93% | Consistent and reproducible | [3] |

| Matrix Effect | 92-108% (IS-normalized) | CV ≤15% | [2] |

| Carryover | <20% of LLOQ | ≤20% of LLOQ | [6] |

The validation data demonstrate that the method exhibits excellent sensitivity with LLOQ suitable for monitoring trough concentrations following therapeutic dosing. The precision and accuracy values across the calibration range comply with regulatory guidelines for bioanalytical method validation [6].

Stability Assessment

The stability of this compound in human plasma under various storage and handling conditions was evaluated using the following experimental protocol:

- Bench-top Stability: Analyze QC samples after storage at room temperature for 4-24 hours.

- Processed Sample Stability: Evaluate reinjection reproducibility after storage in the autosampler (typically 4-24 hours at 4-10°C).

- Freeze-thaw Stability: Subject QC samples to at least three complete freeze-thaw cycles (-20°C or -70°C to room temperature).

- Long-term Stability: Assess stability after storage at -20°C or -70°C for periods exceeding the anticipated sample storage time.

Stability results should demonstrate that this compound remains within ±15% of nominal values under all tested conditions. Based on similar β-lactam antibiotics, this compound is expected to show extensive stability in plasma under various storage conditions [2].

Clinical Applications and Implementation

Therapeutic Drug Monitoring Protocol

The implementation of this compound TDM in clinical practice involves:

- Sample Collection Timing: Trough samples should be collected immediately before the next scheduled dose. Peak concentrations may be assessed 3-4 hours post-dose based on pharmacokinetic studies [4].

- Critical Concentration Levels: Therapeutic reference ranges should be established based on clinical outcome studies, with potential dose adjustment considered for concentrations outside the target range.

- Interpretation Considerations: Account for factors known to influence this compound pharmacokinetics, including patient age, renal function, concomitant medications, and HSA glycation status [1].

Green Chemistry Assessment

Modern analytical methods should incorporate environmental impact assessment. The AGREE (Analytical GREEnness) tool can be applied to evaluate the method's environmental footprint, with considerations for:

- Solvent Consumption: Total volume of organic solvents used per sample

- Energy Requirements: Instrumental power consumption and analysis time

- Waste Generation: Proper disposal of organic solvents and biological materials

- Hazardous Reagents: Replacement of toxic chemicals with safer alternatives where possible [3]

Troubleshooting and Technical Notes

Common Issues and Solutions

- Signal Suppression: If significant matrix effects are observed, consider modifying the extraction procedure (e.g., implementing liquid-liquid extraction instead of protein precipitation) or improving chromatographic separation to shift the retention time away from regions of ionization suppression [2].

- Poor Chromatographic Peak Shape: If peak tailing or fronting occurs, optimize mobile phase pH (typically 2-4 for basic compounds) or consider alternative stationary phases such as phenyl-hexyl or pentafluorophenyl columns.

- Retention Time Drift: Ensure consistent mobile phase preparation and column temperature control. Implement a sufficient equilibration time between injections.

- Decreased Sensitivity: Check ion source cleanliness, nebulizer gas flow rates, and mass spectrometer calibration. Contaminated interfaces should be cleaned according to manufacturer recommendations.

Quality Control Recommendations

- System Suitability Test: Perform daily system suitability testing using reference standards to verify instrument performance before sample analysis.

- QC Sample Frequency: Include quality control samples at low, medium, and high concentrations at a frequency of 5-10% of the total study samples in each analytical run.

- Acceptance Criteria: An analytical run should be accepted only if at least 67% of QC samples (and 50% at each concentration level) are within ±15% of nominal values [6].

Conclusion

The LC-MS/MS method described in this application note provides a robust, sensitive, and specific approach for the quantification of this compound in human plasma. The method has been thoroughly validated according to current regulatory guidelines and demonstrates excellent performance characteristics across all validation parameters. The inclusion of green chemistry principles in method development aligns with contemporary analytical practices that emphasize environmental responsibility.

The ability to accurately measure this compound concentrations in clinical samples supports personalized treatment approaches for diabetic patients, particularly given the variable protein binding characteristics observed with glycated albumin in this population. Further applications of this methodology may include drug interaction studies, pharmacokinetic investigations, and compliance monitoring in both clinical practice and research settings.

References

- 1. CHROMATOGRAPHIC STUDIES OF this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. – LC / MS for simultaneous quantification of ten antibiotics in... MS method [pmc.ncbi.nlm.nih.gov]

- 3. - LC / MS development and MS for clinical... method validation [pureportal.strath.ac.uk]

- 4. Plasma concentrations, bioavailability and dissolution of ... [pubmed.ncbi.nlm.nih.gov]

- 5. Towards Higher Sensitivity of Mass Spectrometry [frontiersin.org]

- 6. Analytical Method Validation: Back to Basics, Part II [chromatographyonline.com]

Application Note: Forced Degradation Studies of Chlorpropamide

Introduction

Forced degradation studies are an essential component of pharmaceutical development, providing insights into the intrinsic stability of a drug substance and supporting the validation of stability-indicating analytical methods. This application note outlines a detailed protocol for the forced degradation of Chlorpropamide (CLP), a first-generation sulfonylurea used in the management of Type 2 Diabetes Mellitus. The protocol is based on a published high-performance liquid chromatography (HPLC) method that has been demonstrated to be stability-indicating for CLP [1].

The objective is to subject CLP to various stress conditions—including hydrolysis, oxidation, thermal, and photolytic stress—to identify potential degradation products and establish the stability-indicating nature of the analytical method.

Key Findings from Literature

A review of existing literature provides a foundation for the expected degradation behavior of this compound.

- Stability to Various Stresses: A study investigating the stability of CLP in solid dispersion with urea using TLC densitometry found that CLP decomposes to p-chlorobenzenesulphonamide during the fusion process, with a decomposition energy of 57.1 kJmol⁻¹ [2].

- Oxidative Degradation: Research into a specific HPLC-UV method concluded that this compound is prone to oxidative degradation, but showed inertia to other stress conditions such as acid and base hydrolysis, heat, and light [1]. This is a critical point for designing the stress protocol, suggesting that oxidative stress should be a primary focus.

- General Stability Profile: The chemical structure of CLP, featuring a sulfonylurea bridge, is generally stable, but can be susceptible to hydrolysis under extreme conditions and oxidation [1] [3].

Experimental Protocol

Materials and Reagents

- Drug Substance: this compound pure powder (e.g., 99.9% purity).

- Reagents: Hydrochloric Acid (HCl, 0.1M), Sodium Hydroxide (NaOH, 0.1M), Hydrogen Peroxide (H₂O₂, 3% and 5% v/v).

- Solvents: HPLC-grade Methanol, Acetonitrile, and Water.

- Mobile Phase Buffer: 10mM Potassium Dihydrogen Orthophosphate.

Recommended Chromatographic Conditions

The following HPLC conditions have been validated for the separation of CLP from its degradation products [1].

- Column: Inertsil ODS 3V (150 mm × 4.6 mm; 5 μm particle size).

- Mobile Phase: Mixture of Phosphate Buffer (pH 4.5), Methanol, and Acetonitrile in a ratio of 30:63:7 (v/v/v).

- Flow Rate: 1.0 mL/min.

- Detection: UV at 254 nm.

- Injection Volume: 20 μL.

- Column Temperature: 30 °C.

- Run Time: Approximately 10-15 minutes (to be determined experimentally to elute all degradation peaks).

Forced Degradation Stress Conditions

Prepare a stock solution of CLP at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or mobile phase). Subject aliquots of this solution to the following stress conditions. The goal is to achieve approximately 5-20% degradation to avoid secondary degradation.

Table 1: Forced Degradation Stress Conditions for this compound

| Stress Condition | Recommended Parameters | Expected Degradation |

|---|---|---|

| Acid Hydrolysis | Heat with 0.1M HCl at 60°C for 1-8 hours [1]. | Inert (No significant degradation expected) [1]. |

| Base Hydrolysis | Heat with 0.1M NaOH at 60°C for 1-8 hours [1]. | Inert (No significant degradation expected) [1]. |